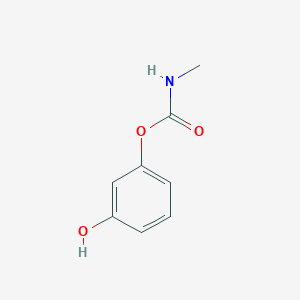

3-Hydroxyphenyl methylcarbamate

Description

Contextualization within the Carbamate (B1207046) Ester Class in Research

Carbamate esters are a versatile class of compounds with a wide array of applications, serving as key structural motifs in numerous approved drugs and prodrugs. acs.orgacs.org Their utility in medicinal chemistry is largely attributed to their chemical stability and their ability to act as peptide bond surrogates, which can enhance a molecule's permeability across cell membranes. nih.govacs.org The carbamate functional group's capacity to engage in hydrogen bonding and impose conformational restrictions allows for specific interactions with biological targets like enzymes and receptors. nih.gov

Furthermore, carbamates are not only integral to pharmaceuticals but also have applications in agriculture as pesticides, fungicides, and herbicides. acs.org In the realm of organic synthesis, they are employed as protecting groups for amines. acs.org The stability and reactivity of carbamates are crucial factors influencing their biological activity and are subjects of extensive research. For instance, the rate of hydrolysis of the carbamate bond can determine the duration and intensity of a drug's effect. nih.govacs.org

Rationale for In-depth Academic Investigation of 3-Hydroxyphenyl Methylcarbamate

The academic focus on this compound stems from several key areas. It is a known environmental transformation product of the herbicide phenmedipham (B1680312), making its study relevant to environmental science and toxicology. nih.gov Its structural simplicity, featuring a hydroxyl group on the phenyl ring, provides a valuable model for understanding the structure-activity relationships of more complex hydroxyphenyl carbamates.

A significant area of research for carbamates, including those with a hydroxyphenyl moiety, is their role as cholinesterase inhibitors. nih.govmdpi.commdpi.com By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), these compounds can increase the levels of the neurotransmitter acetylcholine (B1216132), a mechanism that is central to the treatment of conditions like Alzheimer's disease. mdpi.comnih.gov The investigation of compounds like 3-diethylaminophenyl-N-methylcarbamate methiodide, a quaternary carbamate, has demonstrated selective inhibition of acetylcholinesterase over butyrylcholinesterase. nih.gov This highlights the potential for designing highly specific enzyme inhibitors based on the carbamate scaffold.

Overview of Principal Research Trajectories for Hydroxyphenyl Carbamate Compounds

The research landscape for hydroxyphenyl carbamate compounds is multifaceted, with several key trajectories:

Synthesis and Derivatization: A primary research focus is the development of novel synthetic methodologies for creating diverse libraries of hydroxyphenyl carbamate derivatives. mdpi.comresearchgate.net This includes exploring different catalysts and reaction conditions to improve yields and stereoselectivity. google.com The ability to synthesize a variety of substituted analogs is crucial for systematic structure-activity relationship (SAR) studies.

Cholinesterase Inhibition: A major thrust of research is the design and evaluation of hydroxyphenyl carbamates as inhibitors of acetylcholinesterase and butyrylcholinesterase for potential therapeutic applications in neurodegenerative diseases. mdpi.commdpi.comajphs.com Studies often involve in vitro enzyme inhibition assays to determine the potency (IC50 values) and selectivity of new compounds. mdpi.com For example, research on O-aromatic N,N-disubstituted carbamates has shown that some derivatives exhibit stronger inhibition of cholinesterases than existing drugs like rivastigmine. mdpi.com

Environmental Fate and Bioremediation: Given that some carbamates are used as pesticides, their environmental impact is a significant concern. nih.gov Research in this area investigates the degradation pathways of these compounds in the environment and explores enzymatic and microbial methods for their bioremediation. nih.gov The discovery of carbamate-degrading enzymes from sources like the bovine rumen microbiome opens up possibilities for developing new strategies to break down these pollutants. nih.gov

Structural and Conformational Analysis: Advanced analytical techniques, such as X-ray crystallography and molecular dynamics simulations, are employed to study the three-dimensional structure and conformational dynamics of hydroxyphenyl carbamates. mdpi.com Understanding the solid-state properties and polymorphism of these compounds is essential for drug development and formulation.

Compound Information

| Compound Name |

| This compound |

| Phenmedipham |

| 3-diethylaminophenyl-N-methylcarbamate methiodide |

| Rivastigmine |

| Acetylcholine |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H9NO3 |

| Molecular Weight | 167.16 g/mol |

| XLogP3 | 1.7 |

| Canonical SMILES | COC(=O)Nc1cccc(O)c1 |

| InChI | InChI=1S/C8H9NO3/c1-12-8(11)9-6-3-2-4-7(10)5-6/h2-5,10H,1H3,(H,9,11) |

| CAS Number | 63-25-2 |

Structure

3D Structure

Properties

IUPAC Name |

(3-hydroxyphenyl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-9-8(11)12-7-4-2-3-6(10)5-7/h2-5,10H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNVCWZCRNGTOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1=CC=CC(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172733 | |

| Record name | 1,3-Benzenediol, mono(methylcarbamate) (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19189-01-6 | |

| Record name | Carbamic acid, methyl-, m-hydroxyphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019189016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediol, mono(methylcarbamate) (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Contemporary Synthetic Routes for 3-Hydroxyphenyl Methylcarbamate and its Derivatives

The creation of this compound is most directly achieved through the reaction of resorcinol (B1680541) with methyl isocyanate. acs.org This foundational method serves as a basis for more complex synthetic strategies aimed at producing a variety of derivatives.

The aromatic ring of this compound offers multiple sites for functionalization, allowing for the synthesis of a diverse range of derivatives. The directing effects of the hydroxyl (-OH) and methylcarbamate (-O(C=O)NHCH₃) substituents are crucial in determining the regioselectivity of electrophilic aromatic substitution reactions. Strategies for functionalization are often adapted from general methods for phenols. nih.gov

Key functionalization reactions include:

Nitration: Introducing a nitro group onto the aromatic ring can be achieved using nitrating agents. The position of substitution is directed by the existing activating groups.

Halogenation: The introduction of halogen atoms (e.g., Cl, Br, I) can be accomplished using various halogenating reagents.

Acylation and Alkylation (Friedel-Crafts type reactions): These reactions introduce acyl or alkyl groups onto the phenolic ring, though the presence of the activating hydroxyl group can lead to challenges with catalyst poisoning and over-reaction, requiring careful selection of catalysts and reaction conditions.

Mannich Reaction: The formation of Mannich bases by reacting the phenol (B47542) with formaldehyde (B43269) and a secondary amine is another pathway to introduce aminomethyl substituents onto the ring. nih.gov

The selective functionalization of one phenolic hydroxyl group over another in precursors like resorcinol is a key challenge that can be addressed by using protecting groups or by carefully controlling reaction stoichiometry and conditions.

Carbamoylation is the key chemical transformation in the synthesis of this compound. The reaction typically involves the nucleophilic attack of a hydroxyl group from a phenol on the electrophilic carbonyl carbon of an isocyanate, such as methyl isocyanate. acs.orgnih.gov

Alternative and more advanced methods for carbamoylation offer broader applicability and milder reaction conditions. organic-chemistry.org These include:

Use of Carbamoyl (B1232498) Chlorides: N-substituted carbamoyl chlorides can be reacted with phenols in a one-pot procedure, avoiding the need to handle sensitive isocyanate reactants directly. organic-chemistry.org

Carbonyl Diimidazole (CDI): CDI can mediate the formation of carbamates, often proceeding through a highly reactive imidazolide (B1226674) intermediate. organic-chemistry.org

Transcarbamoylation: In this method, a carbamate (B1207046) group is transferred from a donor molecule, such as methyl carbamate, to a phenol, often catalyzed by tin compounds. organic-chemistry.org

CO₂ as a C1 Source: Modern methods utilize carbon dioxide as a safe and abundant C1 building block. In the presence of a base like DBU, arylamines can react with CO₂ to form a carbamic acid intermediate, which is then dehydrated to an isocyanate in situ and trapped by an alcohol or phenol to yield the desired carbamate. organic-chemistry.org

Yield optimization depends on factors such as the choice of solvent, reaction temperature, the presence and type of catalyst, and the specific carbamoylating agent used. For instance, the use of highly reactive carbamoylimidazolium salts can lead to high yields without the need for extensive chromatographic purification. organic-chemistry.org

| Carbamoylation Strategy | Reagents | Key Features | Reference |

| Direct Isocyanate Reaction | Resorcinol, Methyl Isocyanate | A fundamental and direct route to the target compound. | acs.org |

| In Situ Carbamoyl Chloride | N-Substituted Carbamoyl Chlorides, Phenols | A versatile one-pot procedure that avoids direct handling of isocyanates. | organic-chemistry.org |

| Transcarbamoylation | Methyl Carbamate (donor), Phenol, Tin Catalyst | An economical method using a stable carbamoyl donor. | organic-chemistry.org |

| CO₂ Utilization | Arylamine, CO₂, DBU, Dehydrating Agent, Phenol | A metal-free method using CO₂ as a C1 source for isocyanate generation. | organic-chemistry.org |

| Imidazolium Salts | Carbamoylimidazolium Salts, Phenols | Employs highly efficient carbamoylating reagents, often yielding clean products. | organic-chemistry.org |

While this compound itself is achiral, the synthesis of chiral analogs is a significant area of advanced organic synthesis. Chirality can be introduced through various means, such as by modifying the N-alkyl group of the carbamate or by adding a chiral substituent to the phenolic ring. The primary challenge is to control the stereochemical outcome of the reaction.

Strategies for stereoselective synthesis include:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the reacting molecule to direct the stereochemistry of a subsequent reaction. For instance, a chiral diamine can be used to form a chiral enamine intermediate, which then reacts to create a new stereocenter with high enantioselectivity. mdpi.com After the reaction, the auxiliary is removed, yielding the enantioenriched product.

Chiral Catalysis: Asymmetric catalysis employs a small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) to favor the formation of one enantiomer over the other. This approach is highly efficient and is a cornerstone of modern stereoselective synthesis. mdpi.com

Starting from Chiral Building Blocks: A straightforward approach involves using an enantiopure starting material, such as a chiral amine to generate a chiral isocyanate, which then reacts with the phenol to form a chiral carbamate derivative. rsc.org

These methods allow for the synthesis of specific stereoisomers, which is crucial in fields where biological activity is dependent on the precise three-dimensional structure of a molecule.

Refined Purification and Isolation Techniques in this compound Synthesis

Achieving high purity is essential for the characterization and potential application of synthesized compounds. The purification of this compound and its derivatives relies on modern separation and isolation techniques that exploit differences in the physicochemical properties of the product and any impurities.

Chromatography is a powerful technique for separating components of a mixture. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the purification of carbamate compounds. nih.gov

The primary mode used is reversed-phase HPLC, where a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). lcms.cz In this setup, more polar compounds elute first, while less polar compounds are retained longer by the column. By systematically adjusting the mobile phase composition (gradient elution), a fine separation between the desired product, unreacted starting materials, and byproducts can be achieved. lcms.cz

For separating chiral analogs, specialized chiral HPLC columns are necessary. These columns have a chiral stationary phase (CSP), such as cellulose (B213188) tris(4-methylbenzoate), that interacts differently with each enantiomer, leading to different retention times and enabling their separation. nih.govresearchgate.net

| Chromatography Technique | Stationary Phase Example | Mobile Phase Example | Application | Reference |

| Reversed-Phase HPLC | XSelect C18 | Water/Acetonitrile with Formic Acid | Separation of product from impurities based on polarity. | lcms.cz |

| Chiral HPLC | Cellulose tris(4-methylbenzoate) | Ethanol/Water | Direct separation of enantiomers of chiral analogs. | nih.gov |

Crystallization is a critical final step for isolating a compound in a highly pure, solid form. The choice of solvent or solvent system is paramount for successful crystallization. A common method involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly. As the solubility decreases, the product crystallizes out, leaving impurities behind in the solution. For this compound, recrystallization from an ether-hexane mixture has been reported to be effective. acs.org

More advanced approaches focus on controlling the crystallization process to influence crystal size, morphology, and polymorphic form. mdpi.com

Slow Evaporation: Growing crystals by the slow evaporation of a solvent from a saturated solution can yield large, high-quality single crystals suitable for X-ray diffraction analysis. mdpi.com

Solvent-Antisolvent Method: This involves dissolving the compound in a "good" solvent and then slowly adding an "anti-solvent" in which the compound is insoluble, inducing crystallization.

Polymorph Screening: It is recognized that a single compound can often crystallize in multiple different crystal structures, a phenomenon known as polymorphism. mdpi.com Different polymorphs can have distinct physical properties. A systematic screening of various solvents and crystallization conditions (e.g., temperature, cooling rate) is often performed to identify and isolate different polymorphic forms. mdpi.com

The purity and crystalline nature of the final product are typically confirmed using analytical techniques such as melting point determination, NMR spectroscopy, and X-ray diffraction.

Intrinsic Chemical Reactivity and Derivatization Studies of the this compound Moiety

The chemical behavior of this compound is dictated by the interplay of its three key functional groups: the carbamate ester, the phenolic hydroxyl group, and the aromatic ring. This section delves into the intrinsic reactivity of this molecule, exploring its stability and the various chemical transformations it can undergo.

The stability of the carbamate ester linkage in this compound is a critical determinant of its environmental persistence and metabolic fate. As a major metabolite of the herbicide phenmedipham (B1680312), its degradation kinetics have been a subject of study. regulations.govnih.gov The hydrolysis of carbamates can proceed through different mechanisms, primarily the base-catalyzed elimination-conjugate base (E1cB) mechanism and the bimolecular acyl-oxygen cleavage (BAc2) mechanism. rsc.orgresearchgate.net

For secondary carbamates like this compound, which possess an acidic proton on the nitrogen, the E1cB mechanism is often favored under basic conditions. This pathway involves the deprotonation of the carbamate nitrogen to form an anion, which then undergoes rate-limiting unimolecular decomposition to yield an isocyanate intermediate and the phenolate. researchgate.net In contrast, tertiary carbamates, lacking this acidic proton, typically hydrolyze via a BAc2 mechanism, involving the direct attack of a nucleophile on the carbonyl carbon. researchgate.net

The rate of hydrolysis is significantly influenced by pH. Studies on the parent compound, phenmedipham, demonstrate this pH dependency, with hydrolysis being substantially faster in alkaline conditions. rsc.org For instance, at 22°C, the half-life of phenmedipham is 70 days at pH 5, but decreases to 24 hours at pH 7, and a mere 10 minutes at pH 9. rsc.org This suggests that the carbamate linkage in its metabolite, this compound, is also susceptible to rapid degradation under alkaline conditions. Environmental fate studies have classified this compound (MHPC) as having low to medium persistence. nih.gov

Table 1: Illustrative Hydrolysis Data for a Related Carbamate (Phenmedipham) at 22°C

| pH | Half-life |

|---|---|

| 5 | 70 days |

| 7 | 24 hours |

This table illustrates the pH-dependent hydrolysis of phenmedipham, the parent compound of this compound. Data from PubChem CID 24744. rsc.org

The phenolic ring and the nitrogen atom of the carbamate group in this compound are susceptible to oxidative transformations, both through biological and chemical processes. Phenolic compounds, in general, are prone to oxidation, which can be initiated by enzymes or chemical oxidants. nih.gov

In biological systems, the microbial degradation of carbamate pesticides often involves initial hydrolysis followed by oxidation of the resulting aromatic structures. nih.gov For instance, the degradation pathway of phenmedipham in Ochrobactum anthropi involves its hydrolysis to this compound and m-toluidine. The subsequent degradation likely involves the oxidation of these aromatic intermediates. nih.gov While the specific oxidative metabolites of this compound are not extensively detailed, analogy with the metabolism of other phenolic compounds suggests that hydroxylation of the aromatic ring is a probable pathway. The synthesis of various hydroxyaryl methylcarbamates as potential insecticide metabolites supports this hypothesis. organic-chemistry.org For example, the enzymatic oxidation of phenolic compounds by polyphenol oxidases (PPOs) leads to the formation of quinones, which are highly reactive species that can undergo further reactions. nih.gov

Chemical oxidation can also lead to the degradation of this compound. The reaction of alkyl N-phenylcarbamates with nitrosylsulfuric acid can lead to nitrosation of the aromatic ring. epa.gov Furthermore, oxidation of the resulting nitroso group can yield nitro derivatives. epa.gov

Table 2: Potential Oxidative Reactions of the this compound Moiety

| Reaction Type | Reagent/Condition | Potential Products |

|---|---|---|

| Enzymatic Hydroxylation | Microbial monooxygenases | Dihydroxylated phenyl methylcarbamate derivatives |

| Enzymatic Oxidation | Polyphenol oxidase (PPO) | Quinone derivatives |

| Chemical Nitrosation | Nitrosylsulfuric acid | N-(Nitroso-3-hydroxyphenyl) methylcarbamate |

The phenolic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. The -OH group is a strong ortho-, para-director, meaning that electrophiles will preferentially attack the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). byjus.comlibretexts.orgucalgary.ca The carbamate group, being an N-acylamino group, is also an ortho-, para-director, but its activating effect is generally less pronounced than that of the hydroxyl group. Therefore, the regioselectivity of electrophilic substitution will be primarily governed by the hydroxyl group.

Common electrophilic aromatic substitution reactions that phenols undergo include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.comlibretexts.org For example, nitration with dilute nitric acid would be expected to yield a mixture of 2-nitro- and 4-nitro-3-hydroxyphenyl methylcarbamate. quora.com Halogenation, for instance with bromine water, could lead to polybrominated products due to the high activation of the ring. libretexts.org

Nucleophilic aromatic substitution (SNAr) on the phenolic ring of this compound is less favorable. pharmdguru.comwikipedia.orgmasterorganicchemistry.com SNAr reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a good leaving group (such as a halide) to activate the ring towards nucleophilic attack. wikipedia.org The unsubstituted phenolic ring of this compound lacks the necessary activation for facile nucleophilic substitution.

Modification of the nitrogen atom of the carbamate group through acylation or alkylation significantly alters the reactivity profile of the this compound moiety.

N-Acylation: The introduction of an acyl group on the carbamate nitrogen forms an N-acylcarbamate. This transformation can be achieved using various acylating agents, such as carboxylic acid anhydrides, in the presence of a catalyst like a heteropolyacid. byjus.comsciforum.net N-acylation generally increases the stability of the carbamate. The resulting N-acyl derivatives have found applications in organic synthesis. For example, N-acyl-5-(1-hydroxyalkyl)-2,3-dihydro-4-pyridones have been synthesized and their subsequent reactions, such as reduction and oxidation, have been explored. nih.gov

N-Alkylation: The replacement of the hydrogen on the carbamate nitrogen with an alkyl group yields an N-alkyl-N-arylcarbamate. These tertiary carbamates exhibit different reactivity compared to their secondary counterparts. As mentioned in section 2.3.1, they are not susceptible to the E1cB hydrolysis mechanism. In vitro studies have shown that N,N-disubstituted carbamates can be more stable towards enzymatic hydrolysis than their N-monosubstituted analogs. researchgate.net N-alkyl carbamoylimidazoles have been developed as stable, crystalline, and water-stable substitutes for highly reactive isocyanates. These compounds react with nucleophiles like amines, alcohols, and thiols in the presence of a base to form ureas, carbamates, and thiocarbamates, respectively. nih.govkpu.ca This highlights how N-alkylation can be used to modulate the reactivity of the carbamate group for synthetic purposes.

Table 3: Effects of N-Substitution on the Reactivity of the Carbamate Moiety

| Modification | Effect on Hydrolysis Mechanism | Impact on General Reactivity | Synthetic Applications |

|---|---|---|---|

| N-Acylation | Blocks E1cB pathway, increases stability | Generally decreases reactivity of the carbamate group | Intermediate in the synthesis of more complex molecules |

| N-Alkylation | Blocks E1cB pathway, alters hydrolysis to BAc2 | Can be used to create stable isocyanate precursors | Synthesis of ureas, carbamates, and thiocarbamates |

Biological Activity and Pharmacological Mechanism Elucidation

Enzymatic Inhibition Studies of 3-Hydroxyphenyl Methylcarbamate and its Analogs

Phenyl carbamates are recognized for their ability to inhibit crucial enzymes involved in neurotransmission, making them relevant in the context of neurodegenerative diseases like Alzheimer's. nih.gov The inhibitory potential of these compounds extends to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in the cholinergic system. nih.govnih.gov

Comprehensive Analysis of Interactions with Esterases and Related Enzyme Systems

The inhibitory activity of carbamates is not limited to cholinesterases. Research has explored their effects on other esterases, such as cholesterol esterase and lipase. nih.gov The structural features that determine the inhibitory profile against AChE and BChE also influence their interaction with these other esterases. nih.gov For example, the conformation of the tetrahedral intermediate formed during inhibition differs between BChE, AChE, and cholesterol esterase. nih.gov

Furthermore, carboxylesterases are known to be the most effective enzymes in detoxifying carbamates in mammals, highlighting another layer of interaction with esterase systems. nih.gov

Kinetic Characterization of Enzyme-Inhibitor Interactions

The kinetic analysis of enzyme inhibition is crucial for understanding the potency and mechanism of action of inhibitors. nih.gov By plotting the extent of inhibition against time, the second-order rate constant (ka) can be calculated. researchgate.net These kinetic parameters provide a quantitative measure of the inhibitor's effectiveness and can guide the design of more potent and selective compounds.

Interactive Table: Inhibitory Activity of Selected Carbamate (B1207046) Analogs

This table summarizes the in vitro inhibitory profile of various carbamate derivatives against AChE and BChE.

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (SI) |

| Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate | AChE | 36.05 | - |

| Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}carbamate | BChE | 22.23 | 2.26 |

| Carbamate 12 (R = 2-CF3) | BChE | 33.59 | 1.68 |

| Carbamate 28 (R = 2,4,6-F) | BChE | 31.03 | 1.61 |

Data sourced from a study on novel cholinesterase inhibitors. nih.gov

Antimicrobial Efficacy and Molecular Cellular Targets

Beyond their role as enzyme inhibitors, certain analogs of this compound have demonstrated significant antimicrobial properties, particularly against bacteria.

Assessment of Antitubercular Activity against Mycobacterium tuberculosis Strains

A series of (3-benzyl-5-hydroxyphenyl)carbamates have been identified as potent antitubercular agents. nih.gov These compounds have shown promising inhibitory activity against various strains of Mycobacterium tuberculosis, including H37Ra, H37Rv, and clinically isolated multidrug-resistant strains, with Minimum Inhibitory Concentrations (MIC) ranging from 0.625 to 6.25 µg/mL. nih.govresearchgate.net Notably, one of the privileged compounds from this series also exhibited potent in vivo inhibitory activity in a mouse infection model when administered orally. nih.govresearchgate.net

Interactive Table: Antitubercular Activity of (3-benzyl-5-hydroxyphenyl)carbamates

This table presents the minimum inhibitory concentrations (MIC) of these compounds against different M. tuberculosis strains.

| Mycobacterium tuberculosis Strain | MIC (µg/mL) |

| H37Ra | 0.625 - 6.25 |

| H37Rv | 0.625 - 6.25 |

| Clinically isolated multidrug-resistant strains | 0.625 - 6.25 |

Data derived from studies on new antitubercular agents. nih.govresearchgate.net

Mechanisms of Interference with Bacterial Cell Wall Biosynthesis

The bacterial cell wall is a prime target for antibiotics because it is essential for bacterial survival and absent in mammalian cells. creative-biolabs.com Preliminary evidence suggests that the antibacterial action of (3-benzyl-5-hydroxyphenyl)carbamates involves targeting the bacterial cell wall. researchgate.netnih.gov It is proposed that these compounds may share a similar mechanism of action with vancomycin, which disrupts the cross-linkage of peptidoglycan, a critical component of the cell wall. researchgate.netcreative-biolabs.comnih.gov

Interference with cell wall synthesis can occur at various stages, including the synthesis or transport of peptidoglycan precursors. creative-biolabs.com By inhibiting this process, the bacterial cell becomes susceptible to osmotic lysis, preventing its growth. creative-biolabs.com The effectiveness of these carbamates against Gram-positive bacteria, which have a thick peptidoglycan layer, and their ineffectiveness against Gram-negative bacteria, which possess an outer membrane, further supports the hypothesis that their primary target is the cell wall. researchgate.netnih.gov The disruption of the cell wall can also interfere with biofilm formation, a key factor in bacterial persistence and resistance. nih.gov

Modulation of Bacterial Metabolic Pathways by Carbamate Derivatives

Carbamate derivatives, a class of compounds to which this compound belongs, are subject to degradation by various bacterial and fungal species that can utilize them as sources of carbon and nitrogen. nih.govfrontiersin.org The microbial metabolism of these compounds follows conserved pathways, primarily initiated by the enzymatic hydrolysis of the carbamate's ester or amide linkage. nih.govfrontiersin.org This crucial first step is carried out by enzymes belonging to the hydrolase and oxidoreductase classes, such as carbaryl (B1668338) hydrolases (CH, CehA, McbA). nih.govfrontiersin.orgbohrium.com

The hydrolysis of aryl carbamates, like this compound, breaks the compound down into its constituent alcohol and a carbamic acid moiety, which is unstable and decomposes to an amine and carbon dioxide. nih.gov For instance, the degradation of the related herbicide Phenmedipham (B1680312) is initiated by a hydrolase that yields methyl N-hydroxyphenyl carbamate and m-toluidine. nih.gov The resulting aromatic intermediates, such as catechols, are then funneled into central metabolic pathways. nih.govfrontiersin.org The methylamine (B109427) component is utilized as both a carbon and nitrogen source through C1 metabolism. nih.govfrontiersin.org

Microbial degradation of carbamates is a key process for their removal from the environment. bohrium.comnih.gov The genes encoding these carbamate-hydrolyzing enzymes, such as mcd, cehA, cahA, cfdJ, and mcbA, are pivotal for the evolution of these new metabolic functions in microorganisms. bohrium.comnih.gov

Table 1: Key Enzymes and Pathways in Microbial Carbamate Degradation

| Enzyme/Gene Class | Role in Degradation | Example Genes | Reference |

|---|---|---|---|

| Hydrolases | Catalyze the initial hydrolysis of the carbamate ester/amide bond. | cehA, mcbA, cahA |

nih.gov, frontiersin.org, bohrium.com |

| Oxidoreductases | Participate in the breakdown of aromatic intermediates. | Not specified | nih.gov, frontiersin.org |

| C1 Metabolism | Assimilation of methylamine as a carbon and nitrogen source. | Not specified | nih.gov, frontiersin.org |

Broader Biological Modulatory Effects

The biological activities of carbamate compounds extend beyond their intended use as pesticides or herbicides. Their structure allows them to interact with a variety of biological targets, leading to a wide range of modulatory effects on cellular processes. nih.gov

Influence on Cellular Signaling Pathways

Carbamate compounds are known to exert significant influence over crucial cellular signaling pathways, often by inducing oxidative stress through the generation of reactive oxygen species (ROS). nih.gov This oxidative stress can, in turn, affect the function of macromolecules like proteins and lipids and modulate signaling cascades. nih.gov

One of the key pathways affected is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which is a primary regulator of cellular defense against oxidative stress. Some carbamates can lead to the downregulation of Nrf2, which compromises the cell's ability to mount an effective antioxidant response. nih.gov The metabolism of carbamates can also lead to the formation of reactive metabolites that may act as mutagens or carcinogens. nih.gov

Furthermore, carbamates and their metabolites can act as endocrine disruptors by mimicking natural hormones and binding to their receptors, such as the estrogen receptors (ERα and ERβ). nih.gov This interaction can affect the expression of genes that are responsive to steroid hormones, thereby disrupting normal endocrine function. nih.gov The primary and most well-known mechanism of action for many carbamate insecticides is the reversible inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent neurotoxicity. nih.govbohrium.com

Table 2: Influence of Carbamate Derivatives on Cellular Signaling

| Signaling Pathway | Modulatory Effect | Consequence | Reference |

|---|---|---|---|

| Nrf2-ARE Pathway | Downregulation of Nrf2. | Impaired antioxidant defense, increased oxidative stress. | nih.gov |

| Endocrine Signaling (e.g., Estrogen Receptor) | Binding to hormone receptors (ERα, ERβ). | Disruption of steroid hormone-mediated gene expression. | nih.gov |

| Cholinergic Signaling | Reversible inhibition of Acetylcholinesterase (AChE). | Accumulation of acetylcholine, leading to neurotoxicity. | nih.gov, bohrium.com |

Regulation of Gene Expression Profiles Related to Metabolism

The interaction of carbamates with cellular signaling pathways inherently involves the regulation of gene expression. nih.gov As endocrine disruptors, carbamates can bind to transcription factors like the estrogen receptors, which directly regulate the expression of target genes involved in steroid hormone-mediated processes. nih.gov

The modulation of the Nrf2 pathway also has direct consequences on gene expression. Nrf2 is a transcription factor that controls the expression of a suite of antioxidant and detoxification genes. By causing a downregulation of Nrf2 activity, carbamates can suppress the expression of these protective genes, leaving the cell more vulnerable to oxidative damage from metabolic processes or xenobiotic exposure. nih.gov While specific studies on this compound's effect on gene expression are limited, the regulation of metabolic enzyme expression is a known phenomenon. For example, the expression of key metabolic enzymes like 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase is tightly controlled at both the transcriptional and post-transcriptional levels in response to cellular metabolites. nih.govnih.gov This illustrates the principle by which cellular components can regulate the genes responsible for metabolic homeostasis, a process that can be disrupted by xenobiotics like carbamates.

Exploration of Potential Herbicidal Action Mechanisms

This compound is a known environmental transformation product of the herbicide Phenmedipham. nih.gov The herbicidal action of carbamates is diverse. Many, including Phenmedipham, act by inhibiting photosynthesis. nih.govherts.ac.uk Specifically, they interfere with the electron transport chain in photosystem II, a critical process for converting light energy into chemical energy. herts.ac.ukresearchgate.net This disruption of carbon dioxide fixation and energy production ultimately leads to plant death. herts.ac.uk The action is primarily through contact with the leaves, with limited translocation within the plant. google.com

Another significant herbicidal mechanism of action for some carbamate-related compounds is the inhibition of specific enzymes essential for plant growth. researchgate.net For instance, some herbicides function by blocking the enzyme acetolactate synthase (ALS), which is necessary for the synthesis of branched-chain amino acids. Other targeted enzymes include those involved in the synthesis of lipids, carotenoids, and cellulose (B213188). researchgate.net CIPC (Chlorpropham), another carbamate herbicide, acts as a mitotic poison, disrupting cell division in roots. ucanr.edu This variety of molecular targets highlights the multiple ways carbamate structures can be leveraged for herbicidal activity.

Compound Names

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetylcholine |

| Aldicarb |

| Carbaryl |

| Carbendazim |

| Carbofuran (B1668357) |

| Catechol |

| Chlorpropham (CIPC) |

| Desmedipham |

| Fenobucarb |

| Methomyl |

| Methyl N-hydroxyphenyl carbamate |

| m-toluidine |

| Oxamyl |

| Phenmedipham |

| Propoxur (B1679652) |

Metabolic Fate and Environmental Biotransformation

Mammalian Metabolism Pathways of 3-Hydroxyphenyl Methylcarbamate and Related Analogs

In mammals, carbamate (B1207046) insecticides are typically metabolized quickly and excreted from the body. epa.gov The metabolic processes involve several key reactions, including oxidation, hydrolysis, and conjugation, which transform the parent compounds into more water-soluble derivatives that can be easily eliminated. nih.gov

Oxidation, particularly through hydroxylation, is a primary metabolic pathway for carbamate insecticides in biological systems. nih.gov This process is catalyzed by cytochrome P450 enzymes in the liver. nih.gov Hydroxylation can occur on the aromatic ring or on aliphatic side chains of the molecule.

For instance, the well-studied carbamate analog, carbaryl (B1668338), undergoes hydroxylation to produce various metabolites, including 4-hydroxycarbaryl, 5-hydroxycarbaryl, and 5,6-dihydro-5,6-dihydroxycarbaryl. nih.govacs.org Another analog, carbofuran (B1668357), is primarily hydroxylated at the 3-position of the furan (B31954) ring, while propoxur (B1679652) is hydroxylated at the 5-position of the phenyl ring. nih.gov These reactions increase the polarity of the compounds, preparing them for further metabolic steps.

N-demethylation and N-hydroxylation are also significant metabolic transformations for N-methylcarbamates. N-hydroxymethyl derivatives have been identified as metabolites for several carbamates, including carbaryl and carbofuran. nih.gov These reactions are also catalyzed by cytochrome P450 isoenzymes. nih.gov

In addition to hydroxylation of the N-methyl group, dealkylation can occur. For example, Zectran, a carbamate containing a dimethylamino group, is metabolized through successive N-dealkylation to form methylamino and amino derivatives. nih.gov A proposed mechanism suggests that P450-dependent N-oxygenations and N-dealkylation may proceed from a common intermediate. nih.gov

Following initial oxidative and hydrolytic reactions, the resulting metabolites are often conjugated with endogenous molecules to further increase their water solubility and facilitate excretion. nih.gov Glucuronidation is a major conjugation pathway for both endogenous and foreign chemicals in mammals. nih.gov

The hydroxylated metabolites of carbamates readily form O-glucuronides and sulfates. epa.gov Furthermore, primary and secondary amines, which can be formed during metabolism, can react with carbon dioxide to form a carbamic acid, which is then susceptible to glucuronidation, resulting in a stable carbamate glucuronide metabolite. nih.gov Studies with carbaryl have confirmed the excretion of acidic conjugates of both the parent compound and its primary hydrolytic product, 1-naphthol. acs.org

Hydrolysis of the carbamate ester bond is a crucial degradation pathway in both mammals and the environment. nih.gov This reaction cleaves the molecule into its respective phenol (B47542) or oxime and carbamic acid, which is unstable and spontaneously decomposes into an amine and carbon dioxide. nih.govnoaa.gov

In mammals, hydrolysis is a major metabolic route for compounds like carbofuran. nih.gov The hydrolysis of carbaryl yields 1-naphthol, which is then conjugated and excreted. nih.gov For oxime-based carbamates like aldicarb, metabolism involves both oxidation to its sulfoxide (B87167) and subsequent hydrolysis to the corresponding oxime sulfoxide. nih.gov The identification of these intermediate phenols, oximes, and their subsequent conjugates is key to understanding the complete metabolic profile of carbamate compounds.

Table 1: Summary of Mammalian Metabolic Pathways for Selected Carbamate Analogs

| Carbamate Analog | Primary Metabolic Pathways | Key Metabolites |

|---|---|---|

| Carbaryl | Aromatic hydroxylation, N-methyl hydroxylation, Hydrolysis, Conjugation nih.govacs.org | 4-Hydroxycarbaryl, 5-Hydroxycarbaryl, N-Hydroxymethyl carbaryl, 1-Naphthol nih.gov |

| Carbofuran | Aliphatic hydroxylation, N-methyl hydroxylation, Hydrolysis nih.gov | 3-Hydroxycarbofuran, 3-Ketocarbofuran, N-Hydroxymethyl carbofuran nih.govtandfonline.com |

| Propoxur | Aromatic hydroxylation, Hydrolysis nih.gov | 5-Hydroxypropoxur, 2-Isopropoxyphenol |

| Aldicarb | Oxidation, Hydrolysis nih.gov | Aldicarb sulfoxide, Aldicarb sulfone, Aldicarb oxime sulfoxide nih.gov |

| Zectran | N-dealkylation nih.gov | Methylamino derivative, Amino derivative nih.gov |

Microbial Degradation in Environmental Compartments

In the environment, microbial activity is the primary driver of carbamate degradation, particularly in soil and water. uth.grbohrium.com This biotransformation is essential for preventing the long-term accumulation of these compounds.

Soil microorganisms play a critical role in the breakdown of carbamate insecticides. uth.gr Many species of bacteria and fungi have been identified that can utilize carbamates as a source of carbon and/or nitrogen for growth. tandfonline.comnih.gov This metabolic capability is not only crucial for environmental detoxification but can also lead to a phenomenon known as "enhanced biodegradation," where repeated applications of a pesticide select for a microbial population capable of degrading it so rapidly that its efficacy is reduced. uth.gr

The initial and most significant step in the microbial degradation of most carbamates is the hydrolysis of the ester linkage. nih.gov This is carried out by a class of enzymes called carbamate hydrolases or esterases. nih.gov Several genes encoding these enzymes, such as mcd, cehA, and cahA, have been identified in various soil bacteria. nih.gov The hydrolysis breaks the carbamate down into a phenol or oxime derivative, methylamine (B109427), and carbon dioxide. nih.gov

A diverse range of soil bacteria has been shown to degrade carbamates. Species from genera including Pseudomonas, Arthrobacter, Sphingomonas, Novosphingobium, and Cupriavidus are frequently implicated in the degradation of compounds like carbofuran and carbaryl. nih.govupm.edu.my Fungi from genera such as Trichoderma, Aspergillus, and Pichia have also been reported to transform carbamate pesticides. nih.gov For example, this compound itself is known to be an environmental transformation product of the herbicide phenmedipham (B1680312), which is initially hydrolyzed by microorganisms. nih.govnih.gov

Table 2: Examples of Carbamate-Degrading Microorganisms and Key Enzymes

| Microorganism Genus | Degraded Carbamate(s) | Key Enzyme(s)/Pathway |

|---|---|---|

| Arthrobacter | Carbaryl, Carbofuran nih.govupm.edu.my | Carbamate Hydrolase (CahA) nih.gov |

| Pseudomonas | Carbaryl, Carbofuran nih.govupm.edu.my | Carbamate Hydrolase (McbA) nih.gov |

| Sphingomonas | Carbofuran nih.govupm.edu.my | Hydrolysis, Oxidation nih.gov |

| Novosphingobium | Carbofuran nih.gov | Carbofuran phenol hydroxylase (CfdC) nih.gov |

| Ochrobactrum | Phenmedipham nih.gov | Phenmedipham hydrolase nih.gov |

| Trichoderma | General Carbamates nih.gov | Transformation/Degradation nih.gov |

Mechanisms of Carbamate Hydrolysis by Soil Flora

The primary and initial step in the metabolic degradation of carbamate pesticides within the soil environment is hydrolysis. who.intupm.edu.mynih.gov This crucial detoxification process is mediated by enzymes produced by a diverse range of soil microorganisms. researchgate.net Environmental conditions that are conducive to the growth and activity of these microbes also promote the breakdown of carbamates. who.intupm.edu.my The hydrolysis of the carbamate ester linkage typically yields an alcohol, carbamic acid, and subsequently methylamine and carbon dioxide. upm.edu.my

Soil bacteria and fungi are capable of utilizing carbamate insecticides as a source of carbon, energy, or nutrients. iastate.edu Numerous microbial genera have been identified with the capability to degrade various carbamate pesticides, including Pseudomonas, Acinetobacter, Arthrobacter, Micrococcus, Enterobacter, and Nocardioides. nih.govresearchgate.netnih.gov The enzymatic breakdown is catalyzed by carboxyl ester hydrolases (EC 3.1.1), which are part of the broader ester hydrolase group. nih.gov

For instance, an enzyme isolated from Achromobacter sp. was found to hydrolyze the carbamate linkage of carbofuran, producing its corresponding phenol, 2,3-dihydro-2,2-dimethyl-7-benzofuranol. epa.gov Similarly, the hydrolysis of this compound would yield 3-hydroxyphenol and methylcarbamic acid, with the latter being unstable and decomposing to methylamine and carbon dioxide. The rate and extent of hydrolysis are influenced by the specific chemical structure of the carbamate compound. upm.edu.my

Research has shown that soils with a history of pesticide application often exhibit enhanced degradation rates due to the adaptation of microbial populations. researchgate.netiastate.edu These adapted microorganisms develop a more efficient catabolic system for the pesticide. iastate.edu

Environmental Degradation Processes of Carbamates

Photolytic Degradation under Aqueous Conditions

Carbamate pesticides are susceptible to rapid decomposition in aquatic environments through photolytic degradation, a process driven by the absorption of light. who.intupm.edu.my This characteristic generally results in a low persistence of these compounds in water. who.int The primary mechanism for the aqueous photolysis of O-aryl N-methylcarbamates involves the cleavage of the C-O-aryl bond. nih.gov

Studies on aromatic carbamate pesticides reveal that photodegradation is chiefly initiated by the singlet excited state (S), although the triplet state (T) can contribute in compounds with conjugated structures. nih.gov Upon excitation, the molecule can generate phenoxyl radicals via the cleavage of the C-O ester bond. nih.gov These radicals then abstract hydrogen from the surrounding solvent molecules. nih.gov

The quantum yield of direct photodegradation can be influenced by the solvent. For several aromatic carbamates, the quantum yields were observed to be lower in water compared to less polar, non-aqueous solvents like methanol (B129727) and n-hexane. nih.gov This suggests that the environment, such as the surface of a leaf versus a body of water, can affect the rate of photolytic breakdown. nih.gov

Volatilization Dynamics from Soil and Water Systems

Volatilization, the process by which a substance moves into the air as a vapor, is one of the pathways contributing to the environmental distribution of carbamates. researchgate.netfrontiersin.orgepa.gov Generally, carbamates are characterized by low vapor pressure at room temperature, which translates to a low potential for volatilization from soil and water surfaces. upm.edu.myresearchgate.net

An increase in temperature generally elevates the vapor pressure of a pesticide, which can lead to higher volatilization. rivm.nl However, this effect can be counteracted if the temperature increase also leads to significant drying of the soil surface, as water content can affect vapor density. rivm.nl Increased air movement over a surface enhances volatilization by rapidly removing pesticide vapors, thereby steepening the concentration gradient between the surface and the air. rivm.nl It is important to note that pesticide and water molecules volatilize from moist surfaces independently of one another. rivm.nl

Adsorption and Mobility in Diverse Environmental Matrices

The fate and transport of carbamates in the environment are significantly governed by their adsorption to soil and sediment particles and their resulting mobility. researchgate.netfrontiersin.org Adsorption refers to the process where chemical molecules adhere to the surface of particles. seku.ac.kenih.gov This process is influenced by the properties of the carbamate, the characteristics of the soil, and the composition of the liquid phase. nih.gov

For aromatic carbamates, the organic matter content of the soil is a primary factor determining the extent of adsorption. frontiersin.orgresearchgate.net Clay minerals also play a significant role. nih.gov Studies have shown a strong correlation between the adsorption of carbamates like carbofuran and the soil's organic matter and clay content. researchgate.netnih.gov Consequently, soils with higher organic matter and finer texture, such as loam, tend to adsorb and retard carbamates more effectively than coarse-textured sandy soils. nih.govresearchgate.net The presence of humic acid, a key component of soil organic matter, has been shown to enhance pesticide adsorption. researchgate.net

The mobility of a carbamate, or its potential to leach through the soil profile and potentially reach groundwater, is inversely related to its adsorption. frontiersin.org Highly water-soluble carbamates, if not strongly adsorbed, are more prone to leaching. frontiersin.org The interaction between carbamates and soil particles is often described using the Freundlich adsorption isotherm, which provides insight into the favorability and capacity of the adsorption process. researchgate.netnih.gov

Toxicological Mechanisms and Advanced Risk Assessment Methodologies

Mechanistic Investigations of Cholinesterase Inhibition in Carbamate (B1207046) Toxicity

The primary mechanism of toxicity for carbamate compounds, including 3-Hydroxyphenyl methylcarbamate, is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in overstimulation of cholinergic receptors and subsequent toxic effects.

Kinetics of Rapid Inhibition and Subsequent Recovery of Cholinesterase Activity

The interaction between carbamates and cholinesterase is characterized by a rapid inhibition of the enzyme followed by a relatively quick, spontaneous reactivation. Studies on various N-methylcarbamates have elucidated the kinetics of this process. The inhibition of cholinesterase by carbamates can be described as a bimolecular reaction with a specific rate constant of inhibition (kᵢ).

A study on the kinetics of erythrocyte cholinesterase inhibition by several monomethylcarbamates demonstrated that the reaction proceeds without the formation of a reversible enzyme-inhibitor complex. nih.gov The rate constants for inhibition and spontaneous reactivation were determined, and the calculated reactivation rates were in good agreement with experimental observations. nih.gov This rapid reversibility is a hallmark of carbamate-induced cholinesterase inhibition.

| Kinetic Parameter | Description | Significance in Carbamate Toxicity |

| kᵢ (Inhibition Rate Constant) | The rate at which the carbamate reacts with and inhibits cholinesterase. | A higher kᵢ value indicates a more potent inhibitor. |

| kᵣ (Reactivation Rate Constant) | The rate at which the carbamylated enzyme is hydrolyzed, regenerating active cholinesterase. | A higher kᵣ value leads to a shorter duration of toxic effects. |

Molecular Basis of Carbamylation of the Serine Hydroxyl Group in the Active Site

The active site of acetylcholinesterase contains a catalytic triad, including a critical serine residue. The inhibitory action of carbamates stems from the carbamylation of the hydroxyl group of this serine residue. This process is analogous to the acetylation that occurs during the hydrolysis of acetylcholine.

The carbamate molecule, acting as a substrate mimic, binds to the active site of the enzyme. The nitrogen of the carbamate group is then cleaved, and the carbamoyl (B1232498) moiety is transferred to the serine hydroxyl group, forming a carbamylated enzyme. This carbamylated enzyme is significantly more stable than the acetylated intermediate formed during acetylcholine hydrolysis, but less stable than the phosphorylated enzyme resulting from organophosphate inhibition. This intermediate stability accounts for the reversible nature of carbamate toxicity.

The specific structure of the carbamate, including the nature of the leaving group (in this case, the 3-hydroxyphenyl group), influences the rates of both carbamylation and decarbamylation, thereby modulating the compound's toxicity.

Role of Oxidative Stress and Reactive Oxygen Species (ROS) Generation in Carbamate-Induced Toxicity

Redox Cycling of Catechol and Hydroquinone (B1673460) Derivatives

Specific information on the redox cycling of catechol and hydroquinone derivatives of this compound is not extensively documented in the available literature. However, it is known that phenolic compounds can be metabolized to form catechols and hydroquinones. These metabolites can then undergo redox cycling, a process in which they are repeatedly oxidized and reduced, leading to the generation of superoxide (B77818) radicals and other ROS. This continuous production of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA.

Establishing the Link between Electron Transfer and ROS Production

The generation of ROS through redox cycling is fundamentally an electron transfer process. The catechol or hydroquinone metabolite can donate an electron to molecular oxygen (O₂), forming a superoxide anion (O₂⁻) and a semiquinone radical. The semiquinone radical can be further oxidized or reduced back to the parent compound, continuing the cycle of ROS production. While this mechanism is plausible for metabolites of this compound, specific experimental evidence directly linking its metabolism to significant ROS production via this pathway is limited. Some studies have suggested that carbamate pesticides can induce oxidative stress, but the precise molecular mechanisms are not always fully elucidated. nih.govelsevierpure.com

Genotoxicity and Carcinogenicity Research on Carbamate Compounds

The potential for carbamate compounds to cause genetic damage (genotoxicity) and cancer (carcinogenicity) has been a subject of investigation.

Safety data for this compound indicates that it is not classified as a germ cell mutagen or a carcinogen. chemos.de However, information on its genotoxic and carcinogenic potential is not extensively available. For a related compound, ethyl (3-hydroxyphenyl)carbamate, it was found to not be mutagenic in the Ames test, but equivocal evidence was noted in other assays, and positive results were obtained in some in vivo tests. hpc-standards.com

| Toxicological Endpoint | Finding for this compound |

| Germ Cell Mutagenicity | Shall not be classified as germ cell mutagenic. chemos.de |

| Carcinogenicity | Shall not be classified as carcinogenic. chemos.de |

Assessment of Mutagenic Potential in Various Test Systems

There is a notable lack of specific data regarding the mutagenic potential of this compound in standard test systems. A database from the University of Hertfordshire explicitly states "No data found" for the genotoxicity of this compound. herts.ac.uk

However, studies on other methyl carbamate insecticides provide some insight into the potential mutagenic activity of this class of compounds. For instance, a study investigating five different methyl carbamate insecticides (carbaryl, baygon, BUX-Ten, landrin, and methomyl) found that the parent compounds did not show mutagenic activity in various strains of Salmonella typhimurium (Ames test). In contrast, their nitroso derivatives were found to be potent mutagens in the same test system. This suggests that the metabolic fate of carbamates in different biological systems is a critical factor in determining their mutagenic potential.

Table 1: Mutagenicity of Representative Methyl Carbamate Insecticides

| Compound | Parent Compound Mutagenicity (Ames Test) | Nitroso Derivative Mutagenicity (Ames Test) |

| Carbaryl (B1668338) | Non-mutagenic | Potent mutagen |

| Baygon | Non-mutagenic | Potent mutagen |

| BUX-Ten | Non-mutagenic | Potent mutagen |

| Landrin | Non-mutagenic | Potent mutagen |

| Methomyl | Non-mutagenic | Potent mutagen |

Data based on studies of related methyl carbamate insecticides.

Analysis of Chromosome Aberrations and Antimitotic Effects

The antimitotic effects, which involve the disruption of the mitotic spindle and cell division, are also a potential mechanism of toxicity for some carbamates. Such effects can lead to aneuploidy (abnormal number of chromosomes), a condition associated with various genetic disorders and cancer. Without specific testing of this compound, its potential to cause such effects remains uncharacterized.

Investigation of Epigenetic Mechanisms in Carcinogenesis, particularly Organ-Specific Tumorigenesis

The role of this compound in epigenetic mechanisms of carcinogenesis is another area with limited specific data. Epigenetic modifications, such as DNA methylation and histone modifications, can alter gene expression without changing the DNA sequence itself and are increasingly recognized as a mechanism for chemical carcinogenesis.

The parent compound, phenmedipham (B1680312), has been associated with the development of some cancers, which raises questions about the potential role of its metabolites, including this compound, in this process. herts.ac.uk Carcinogens can induce organ-specific tumorigenesis through various mechanisms, including the induction of chronic inflammation, oxidative stress, and epigenetic alterations that lead to the silencing of tumor suppressor genes or the activation of oncogenes. The specific target organs and the precise epigenetic changes that might be induced by this compound have not been determined.

Developmental and Reproductive Toxicity Studies

The potential for this compound to cause developmental and reproductive toxicity is a significant concern, given the known effects of some pesticides on these endpoints.

Elucidation of Embryotoxic and Teratogenic Mechanisms

Specific data on the embryotoxic and teratogenic (causing birth defects) mechanisms of this compound are not available in the public domain. The University of Hertfordshire's pesticide properties database indicates "No data found" for reproduction/development effects for this compound. herts.ac.uk

Studies on other carbamates have shown a range of developmental effects in animal models, including reduced fetal weight, skeletal abnormalities, and an increase in resorptions. The primary mechanism of toxicity for carbamates, cholinesterase inhibition, can disrupt the normal development of the nervous system in the embryo and fetus. epa.gov However, without direct testing, it is not possible to conclude whether this compound shares these properties.

Analysis of Endocrine System Perturbations

The potential for this compound to act as an endocrine-disrupting chemical (EDC) has not been specifically evaluated. EDCs can interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects. Some pesticides are known to have endocrine-disrupting properties, acting as agonists or antagonists of hormone receptors.

Given that this compound contains a phenolic group, a structural feature present in many known EDCs, its potential to interact with hormone receptors cannot be ruled out. However, without data from specific endocrine disruption assays, its activity in this regard remains speculative.

Mechanisms of Resistance in Biological Systems Exposed to Carbamates

Resistance to carbamate insecticides is a significant issue in pest management and is a well-studied area of toxicology. The primary mechanisms of resistance fall into two main categories: metabolic resistance and target-site resistance.

Metabolic Resistance: This is the most common mechanism of resistance to carbamates. It involves the enhanced detoxification of the insecticide by enzymes in the resistant organism. The major enzyme families involved are:

Cytochrome P450 monooxygenases (P450s): These enzymes play a crucial role in metabolizing a wide range of xenobiotics, including carbamates. Overexpression of specific P450 genes can lead to rapid detoxification of the carbamate before it reaches its target site.

Esterases: These enzymes can hydrolyze the ester linkage in carbamates, rendering them non-toxic. Increased esterase activity is a common mechanism of resistance in many insect species.

Glutathione (B108866) S-transferases (GSTs): While more commonly associated with resistance to other insecticide classes, GSTs can also contribute to carbamate resistance by conjugating glutathione to the insecticide or its metabolites, facilitating their excretion.

Target-Site Resistance: This mechanism involves modifications to the target site of the insecticide, the enzyme acetylcholinesterase (AChE). In resistant individuals, a mutation in the gene encoding AChE can lead to an altered enzyme that is less sensitive to inhibition by carbamates. This allows the nervous system to continue functioning even in the presence of the insecticide.

Table 2: Key Mechanisms of Resistance to Carbamate Insecticides

| Resistance Mechanism | Description | Key Enzymes/Proteins Involved |

| Metabolic Resistance | Enhanced detoxification of the insecticide. | Cytochrome P450s, Esterases, Glutathione S-transferases |

| Target-Site Resistance | Alteration of the insecticide's target site. | Acetylcholinesterase (AChE) |

It is important to note that in many cases, multiple resistance mechanisms can be present in a single population, leading to high levels of resistance and cross-resistance to other insecticides.

Molecular Basis of Insect Resistance to Carbamate Insecticides

The evolution of resistance to carbamate insecticides in insect populations is a significant challenge in pest management. This resistance is an inherited trait, stemming from specific genetic modifications that allow insects to survive exposure to these neurotoxic compounds. nih.gov The primary mechanisms conferring this resistance can be broadly categorized into two main types: alterations in the target site of the insecticide and enhanced metabolic detoxification of the compound. nih.gov

Target Site Insensitivity

The primary target for organophosphate and carbamate insecticides is the enzyme acetylcholinesterase (AChE), which is crucial for the normal functioning of the central nervous system. nih.govyoutube.com These insecticides act by inhibiting AChE, leading to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft. This causes continuous nerve stimulation, resulting in paralysis and ultimately the death of the insect. nih.govyoutube.com

Insect populations have developed resistance to carbamates through point mutations in the gene encoding AChE (often referred to as the ace-1 gene). nih.govscielo.org.mx These mutations result in an altered enzyme structure, particularly around the active site, which reduces the binding affinity of the carbamate inhibitor. nih.gov This decreased sensitivity of AChE allows it to continue hydrolyzing acetylcholine at a near-normal rate, even in the presence of the insecticide, thus conferring a survival advantage to the resistant insect. nih.gov Several such mutations have been identified in a variety of insect species, leading to varying levels of resistance to different carbamate and organophosphate compounds. nih.gov The presence of multiple resistance-conferring alleles in natural populations can complicate efforts to manage insecticide resistance. nih.gov

Metabolic Resistance

Metabolic resistance is another major strategy employed by insects to counteract the toxic effects of carbamates. This involves an enhanced ability to detoxify the insecticide before it can reach its target site. This is typically achieved through the increased activity of one or more families of detoxification enzymes.

Carboxylesterases (CarE): This is a key group of enzymes involved in carbamate resistance. nih.gov Resistance can be conferred through two primary mechanisms related to these esterases. Firstly, quantitative changes, such as the amplification of the gene encoding a specific carboxylesterase, can lead to the overexpression of the enzyme. nih.gov This increased amount of enzyme can then sequester the insecticide, effectively reducing the concentration that reaches the nervous system. Secondly, qualitative changes, or mutations in the esterase gene, can result in an enzyme with an enhanced ability to hydrolyze the ester bond of the carbamate, breaking it down into non-toxic metabolites. nih.gov

Cytochrome P450 Monooxygenases (P450s): This superfamily of enzymes plays a critical role in the oxidative metabolism of a wide range of foreign compounds, including insecticides. tandfonline.com Increased expression or activity of specific P450 enzymes can lead to a more rapid detoxification of carbamates. These enzymes typically catalyze hydroxylation reactions on the carbamate molecule, which is often the first step in a detoxification pathway. tandfonline.comacs.org

Glutathione S-Transferases (GSTs): While more commonly associated with resistance to other classes of insecticides, elevated GST activity has also been implicated in resistance to carbamates in some insect species. These enzymes facilitate the conjugation of glutathione to the insecticide or its metabolites, rendering them more water-soluble and easier to excrete.

These resistance mechanisms are not mutually exclusive, and it is common for a single insect population to exhibit multiple forms of resistance, providing a broad spectrum of protection against different insecticides.

Interactive Data Table: Mechanisms of Insect Resistance to Carbamate Insecticides

| Resistance Mechanism | Sub-Mechanism | Description | Key Enzymes/Genes Involved |

| Target Site Insensitivity | Altered Acetylcholinesterase | Point mutations in the AChE gene reduce the binding affinity of carbamate insecticides to the enzyme's active site. nih.gov | Acetylcholinesterase (AChE), ace-1 gene |

| Metabolic Resistance | Increased Detoxification | Enhanced enzymatic breakdown or sequestration of the insecticide. | |

| Overexpression of Esterases | Gene amplification leads to higher levels of carboxylesterases that can sequester or hydrolyze carbamates. nih.gov | Carboxylesterases (CarE) | |

| Enhanced P450 Activity | Increased levels of cytochrome P450 monooxygenases lead to more rapid oxidative metabolism of carbamates. tandfonline.comacs.org | Cytochrome P450 Monooxygenases | |

| Elevated GST Activity | Increased glutathione S-transferase activity facilitates the conjugation and excretion of carbamates. | Glutathione S-Transferases (GSTs) |

Identification of Competing Metabolic Pathways for Activation and Detoxification

The biological activity of this compound, like other carbamate insecticides, is determined by a balance between metabolic pathways that either activate the compound, increasing its toxicity, or detoxify it, leading to its elimination from the organism. These competing pathways are primarily catalyzed by two major groups of enzymes: cytochrome P450 monooxygenases and esterases. tandfonline.comtandfonline.com

Activation Pathways (Bioactivation)

In some instances, the metabolism of a xenobiotic can lead to the formation of a metabolite that is more toxic than the parent compound. For carbamates, this bioactivation is often a result of oxidative reactions catalyzed by cytochrome P450 enzymes. tandfonline.comacs.org These reactions can introduce or modify functional groups on the molecule, potentially increasing its affinity for the target enzyme, acetylcholinesterase.

Key oxidative reactions include:

Hydroxylation of the Aromatic Ring: The introduction of a hydroxyl group onto the phenyl ring can alter the electronic properties of the molecule and its binding characteristics. acs.orgtandfonline.com

N-Methyl Hydroxylation: The hydroxylation of the N-methyl group is a common metabolic step for N-methylcarbamates. tandfonline.comacs.org

Oxidation of Ring Substituents: If other alkyl groups are present on the aromatic ring, they can also be subject to oxidation. tandfonline.com

While these oxidative steps can be intermediates in detoxification pathways, they can also lead to the formation of more potent AChE inhibitors, thus representing an activation pathway.

Detoxification Pathways

The primary route for the detoxification of carbamate insecticides is through hydrolysis and subsequent conjugation. nih.govtandfonline.com

Oxidative Detoxification and Conjugation: The same oxidative reactions that can lead to bioactivation can also be the initial steps in a detoxification pathway. The hydroxylated metabolites produced by cytochrome P450 enzymes are typically more polar than the parent compound. acs.orgtandfonline.com This increased polarity facilitates the second phase of detoxification, which is conjugation. In this phase, enzymes such as glucuronosyltransferases and sulfotransferases attach endogenous molecules like glucuronic acid or sulfate (B86663) to the hydroxylated metabolites. tandfonline.com This process significantly increases the water solubility of the metabolites, making them easier to excrete from the body in urine or feces. tandfonline.comoup.com

Therefore, there is a competition between the rate of hydrolysis (detoxification) and the rate of oxidation (which can lead to activation or detoxification). If hydrolysis is rapid, the compound is likely to be detoxified efficiently. If oxidative pathways are more dominant and lead to more stable, potent metabolites, the toxicity of the compound may be enhanced before it is eventually conjugated and excreted.

Interactive Data Table: Competing Metabolic Pathways for this compound

| Pathway | Key Reaction | Enzymes Involved | Outcome |

| Activation | Ring Hydroxylation | Cytochrome P450 Monooxygenases | Formation of potentially more potent AChE inhibitors. acs.orgtandfonline.com |

| N-Methyl Hydroxylation | Cytochrome P450 Monooxygenases | Formation of potentially more potent AChE inhibitors. tandfonline.comacs.org | |

| Detoxification | Primary Route: Ester Hydrolysis | Carboxylesterases | Cleavage of the carbamate ester bond, yielding less toxic products. tandfonline.comresearchgate.net |

| Secondary Route: Oxidation followed by Conjugation | Cytochrome P450 Monooxygenases | Introduction of hydroxyl groups to increase polarity. tandfonline.com | |

| Glucuronosyltransferases, Sulfotransferases | Attachment of glucuronic acid or sulfate to hydroxylated metabolites, increasing water solubility for excretion. tandfonline.com |

Advanced Analytical Method Development and Validation for 3 Hydroxyphenyl Methylcarbamate Research

State-of-the-Art Chromatographic Techniques for Analysis

Chromatographic methods are central to the separation and determination of 3-hydroxyphenyl methylcarbamate from complex matrices. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and gas chromatography (GC) with derivatization are the primary techniques utilized.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a widely adopted technique for the analysis of N-methylcarbamates, including this compound. nih.govbsigroup.com These methods often involve a post-column derivatization step to enhance the sensitivity and selectivity of detection, particularly with fluorescence detectors. thermofisher.com

A common approach involves reversed-phase HPLC on a C18 column. epa.gov After the separation of the target analytes, they are hydrolyzed and derivatized with a reagent like o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol (B42355) to form a highly fluorescent product. thermofisher.comepa.gov This allows for quantification at low concentrations. The U.S. Environmental Protection Agency (EPA) Method 531.2 provides a framework for the analysis of N-methylcarbamates in water, utilizing HPLC with post-column derivatization and fluorescence detection. thermofisher.com

Key parameters for a typical HPLC analysis of carbamates are outlined below:

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of methanol (B129727) and water |

| Post-Column Reagent 1 | Sodium hydroxide (B78521) (for hydrolysis) |

| Post-Column Reagent 2 | o-Phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) |

| Detector | Fluorescence Detector |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-performance liquid chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These benefits stem from the use of smaller stationary phase particles (typically sub-2 µm). For the analysis of metabolites like this compound, UPLC coupled with mass spectrometry (UPLC-MS) provides a powerful tool for both quantification and structural confirmation. researchgate.net

Derivatization can also be employed in UPLC methods to improve ionization efficiency for mass spectrometry. For instance, the use of reagents like 3-nitrophenylhydrazine (B1228671) has been shown to be effective for the analysis of carboxylic acids, a class of compounds related to some metabolites, by forming derivatives that are readily detectable by electrospray ionization-mass spectrometry (ESI-MS). researchgate.net

Considerations for Gas Chromatography (GC) with Derivatized Analogs

Gas chromatography (GC) is another powerful separation technique, but it is generally not suitable for the direct analysis of thermally labile compounds like N-methylcarbamates. scispec.co.th These compounds tend to degrade at the high temperatures used in GC inlets and columns. Therefore, a derivatization step is necessary to convert them into more volatile and thermally stable analogs. weber.hu

Common derivatization approaches for carbamates include:

Alkylation: This involves replacing active hydrogens with an alkyl group. Flash methylation in the injection port is one such technique. scispec.co.th

Acylation: Reaction with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) can produce stable derivatives suitable for GC analysis. nih.gov

The derivatized analytes can then be readily separated by GC and detected with high sensitivity using detectors like an electron capture detector (ECD) or a mass spectrometer (MS). nih.gov The use of GC-MS/MS further enhances selectivity and provides structural confirmation of the derivatives. scispec.co.th

Sophisticated Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the definitive identification and structural elucidation of this compound and its related compounds.

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like LC or GC, is a cornerstone for the analysis of this compound. nih.govresearchgate.net LC-MS/MS is a particularly powerful combination, offering high sensitivity and selectivity for the quantification of trace levels of the compound in complex matrices. researchgate.net

In LC-MS/MS, the precursor ion corresponding to the protonated or deprotonated molecule of this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides excellent specificity and reduces background noise. researchgate.net

GC-MS is also utilized, especially after derivatization. The mass spectrum of the derivatized this compound will show a characteristic molecular ion and fragmentation pattern, which can be used for positive identification. nih.govnih.gov

Key Mass Spectrometry Data for this compound:

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | nih.govchem960.com |

| Molecular Weight | 167.16 g/mol | nih.gov |